1-Methyl-2-phenyl-1H-imidazole

Description

BenchChem offers high-quality 1-Methyl-2-phenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3475-07-8 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

1-methyl-2-phenylimidazole |

InChI |

InChI=1S/C10H10N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

OQJQPIWVCBJVAZ-UHFFFAOYSA-N |

SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

Other CAS No. |

3475-07-8 |

Origin of Product |

United States |

Foundational & Exploratory

1-Methyl-2-phenyl-1H-imidazole chemical structure and properties

An In-Depth Technical Guide to 1-Methyl-2-phenyl-1H-imidazole

Introduction

The imidazole ring system is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold." This designation stems from its frequent appearance in biologically active compounds and functional materials.[1][2] Imidazole-based compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-Methyl-2-phenyl-1H-imidazole, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety protocols.

Chemical Identity and Structure

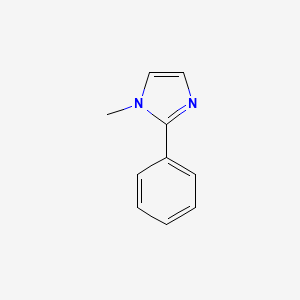

1-Methyl-2-phenyl-1H-imidazole is an aromatic heterocyclic compound featuring a phenyl group substituted at the C2 position and a methyl group at the N1 position of the imidazole ring. This specific substitution pattern fixes the tautomeric form of the imidazole ring and imparts distinct properties compared to its unmethylated precursor, 2-phenylimidazole.

-

IUPAC Name: 1-methyl-2-phenyl-1H-imidazole

-

Synonyms: 1-Methyl-2-phenylimidazole, N-Methyl-2-phenylimidazole

-

CAS Number: 3475-07-8[4]

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D Structure of 1-Methyl-2-phenyl-1H-imidazole.

Physicochemical and Spectroscopic Properties

The properties of 1-Methyl-2-phenyl-1H-imidazole are dictated by the combination of the aromatic phenyl ring, the polar imidazole core, and the N-methyl group. The following table summarizes its key physicochemical data. For context, data for the related precursor 2-phenylimidazole is also included.

| Property | 1-Methyl-2-phenyl-1H-imidazole | 2-Phenyl-1H-imidazole (Precursor) | Source |

| CAS Number | 3475-07-8 | 670-96-2 | [4][5] |

| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [5] |

| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [5] |

| Appearance | Data not available (likely an oil or low-melting solid) | White to light yellow crystalline solid | [6] |

| Melting Point | Data not available | 142-148 °C | [4][6] |

| Boiling Point | Data not available | 340 °C | [6] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform. | Moderately soluble in polar solvents like water and alcohols. | [6] |

| Density | Data not available | ~1.1 g/cm³ | [4] |

| logP | Data not available | 1.29 - 1.88 | [4][6] |

Spectroscopic Data: Spectroscopic analysis is crucial for structure verification. For 1-Methyl-2-phenyl-1H-imidazole:

-

¹H NMR: Proton NMR spectra will show characteristic signals for the methyl protons (a singlet), and distinct aromatic protons for both the phenyl and imidazole rings. The imidazole protons typically appear in the 6.7-7.7 ppm range.[7]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the carbons of the imidazole ring (typically 124-133 ppm), and the carbons of the phenyl ring.[7][8]

Synthesis: N-Methylation of 2-Phenylimidazole

A robust and common method for preparing 1-Methyl-2-phenyl-1H-imidazole is the direct N-methylation of its precursor, 2-phenylimidazole. This synthesis is a classic example of nucleophilic substitution.

Causality and Rationale

The protocol relies on generating a potent nucleophile from 2-phenylimidazole. The N-H proton of the imidazole ring is weakly acidic (pKa ~13) and can be removed by a strong base.[6] This deprotonation creates an imidazolide anion, which is a powerful nucleophile. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, in an Sₙ2 reaction to form the desired N-methylated product. The choice of a polar aprotic solvent like DMF or THF is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction rate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Methyl-2-phenyl-1H-imidazole.

Detailed Step-by-Step Protocol

-

Preparation (Deprotonation): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenylimidazole (1.0 eq). b. Add anhydrous dimethylformamide (DMF) to dissolve the starting material. c. Cool the solution to 0 °C using an ice bath. d. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, producing hydrogen gas. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the imidazolide anion.

-

Methylation Reaction: a. Cool the reaction mixture back to 0 °C. b. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide provides a highly reactive electrophilic methyl group for the Sₙ2 reaction. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Purification: a. Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water to decompose any remaining NaH. b. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield pure 1-Methyl-2-phenyl-1H-imidazole.

Applications in Research and Development

The 1-methyl-2-phenyl-imidazole scaffold is a valuable building block in several scientific domains.

Drug Discovery and Medicinal Chemistry

The imidazole nucleus is a bioisostere for other chemical groups and can act as a proton donor or acceptor, making it a versatile component for interacting with biological targets.[1][9] Phenyl-imidazole derivatives have been investigated for a range of biological activities. For example, 2-phenylimidazole and its analogs are known inhibitors of enzymes like calmodulin-dependent nitric-oxide synthase.[4] The N-methylation of this scaffold can modulate its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it a key strategy in drug design. The molecule serves as an important intermediate for the synthesis of more complex, biologically active compounds.[6][10]

Materials Science and Coordination Chemistry

Imidazole derivatives are widely used as ligands to form coordination complexes with various metals.[4][6] The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other functional materials. These materials can have applications in catalysis, gas storage, and as organic light-emitting diodes (OLEDs).

Synthetic Organic Chemistry

In synthetic chemistry, N-methylated imidazoles can be used in C-H activation reactions. The hydrogen at the C2 position of 1-methylimidazole is known to be acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi).[11] This creates a nucleophilic center at C2, allowing for the introduction of various functional groups and the construction of more complex molecules.

Safety, Handling, and Storage

Potential Hazards (Inferred):

-

Skin and Eye Irritation: Imidazole and its derivatives are often corrosive or irritants, capable of causing skin irritation and serious eye damage.[5][12]

-

Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[5][12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles and a face shield if there is a splash risk.

-

Use a lab coat to protect clothing.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][13]

-

Keep away from strong oxidizing agents and acids.

Conclusion

1-Methyl-2-phenyl-1H-imidazole is a versatile heterocyclic compound with significant potential as a chemical intermediate. Its unique structural features, derived from the combination of a phenyl group and a methylated imidazole core, make it a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers looking to leverage its capabilities in their scientific endeavors.

References

-

Wikipedia. (2023, December 2). 1-Methylimidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

Chemsrc. (2022, August 25). 2-Phenyl-1H-imidazole CAS#:670-96-2. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Retrieved February 4, 2026, from [Link].

-

Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.

-

Wikipedia. (2024, January 20). Imidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved February 4, 2026, from [Link]

-

The Journal of Physical Chemistry A. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved February 4, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved February 4, 2026, from [Link]

- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(3), 385-408.

-

Supporting Information. (n.d.). General Consideration. Retrieved February 4, 2026, from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved February 4, 2026, from [Link]

-

MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved February 4, 2026, from [Link]

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-12.

-

ACS Publications. (2022). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved February 4, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 4, 2026, from [Link]

-

IUCr Journals. (2018). 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2011). 2-Phenyl-1H-imidazole. Retrieved February 4, 2026, from [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]

- 5. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]

Thermodynamic Stability of N-Methylated Phenylimidazoles: A Technical Guide

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the phenylimidazole scaffold is a privileged structure, serving as a core pharmacophore in P450 inhibitors, p38 MAP kinase inhibitors, and antifungal agents. However, the N-methylation of 4(5)-phenylimidazole presents a critical thermodynamic and kinetic challenge: regioisomerism .

Due to annular tautomerism, the precursor exists in equilibrium between 4-phenylimidazole and 5-phenylimidazole. N-methylation can occur at either nitrogen, yielding two distinct isomers:

-

1-methyl-4-phenylimidazole (1,4-isomer): The phenyl and methyl groups are distal.

-

1-methyl-5-phenylimidazole (1,5-isomer): The phenyl and methyl groups are proximal (vicinal).

This guide delineates the thermodynamic principles governing this stability, provides validated protocols for synthesis and differentiation, and establishes a computational framework for prediction.

Thermodynamic vs. Kinetic Landscape[1]

The Steric Dominance Rule

The thermodynamic stability of N-methylated phenylimidazoles is governed primarily by steric hindrance and secondarily by electronic conjugation .

-

Thermodynamic Product (1,4-isomer): In the 1-methyl-4-phenylimidazole isomer, the bulky phenyl group at C4 is remote from the N-methyl group. This allows the phenyl ring to adopt a coplanar conformation with the imidazole ring, maximizing

- -

Kinetic/Unstable Product (1,5-isomer): In the 1-methyl-5-phenylimidazole isomer, the N-methyl group and C5-phenyl group are vicinal. The van der Waals radii of the methyl protons and phenyl ortho-protons overlap (steric clash). To relieve this strain, the phenyl ring must twist out of planarity, breaking conjugation and raising the internal energy of the molecule.

Reaction Coordinate Diagram

The following diagram illustrates the energy landscape. The 1,4-isomer sits in a deeper thermodynamic well compared to the 1,5-isomer.

Figure 1: Reaction coordinate diagram illustrating the kinetic and thermodynamic preference for the 1,4-isomer over the 1,5-isomer during alkylation.

Experimental Protocols

Synthesis: Controlling Regioselectivity

While the 1,4-isomer is thermodynamically favored, obtaining the 1,5-isomer often requires specific directing groups or blocking strategies. For standard methylation to access the stable isomer:

Reagents:

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Electrophile: Methyl Iodide (

) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Protocol (Thermodynamic Control):

-

Dissolution: Dissolve 4-phenylimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(2.0 eq). Stir at room temperature for 30 minutes to ensure formation of the imidazolide anion. Note: The anion resonates between N1 and N3. -

Alkylation: Add

(1.1 eq) dropwise. -

Equilibration: Stir at 60°C for 4-6 hours. Elevated temperature helps overcome kinetic traps and favors the thermodynamic product.

-

Workup: Quench with water, extract with EtOAc, and wash with brine.

-

Purification: Flash chromatography (DCM:MeOH gradient). The 1,4-isomer is typically less polar than the 1,5-isomer due to better planarity/packing.

Structural Validation: The NOE "Smoking Gun"

NMR Nuclear Overhauser Effect (NOE) spectroscopy is the only reliable method to distinguish the isomers in solution without X-ray crystallography.

Methodology:

-

Experiment: 1D NOE Difference or 2D NOESY.

-

Target: Irradiate the N-Methyl singlet (

3.6 - 3.8 ppm).

| Isomer | Observation upon N-Me Irradiation | Interpretation |

| 1-Methyl-4-Phenyl | NOE to H-5 only. (Singlet aromatic proton, | The methyl group is far from the phenyl ring. It is close only to the imidazole H-5 proton. |

| 1-Methyl-5-Phenyl | NOE to Phenyl ortho-protons. (Multiplet, | The methyl group is spatially adjacent to the phenyl ring, confirming the 1,5-substitution pattern. |

Computational Prediction Framework (DFT)

To predict stability for novel derivatives (e.g., 4-(4-fluorophenyl)imidazole), use the following Density Functional Theory (DFT) workflow.

Workflow Diagram:

Figure 2: Computational workflow for determining thermodynamic stability.

Calculation Parameters:

-

Functional: B3LYP (robust for organic ground states) or

B97X-D (includes dispersion corrections, critical for the phenyl-methyl interaction). -

Basis Set: 6-311++G(d,p).

-

Solvation Model: PCM or SMD (using the reaction solvent, e.g., DMF).

Typical Results:

- kcal/mol in favor of the 1,4-isomer.

-

If

kcal/mol, the 1,5-isomer will be

References

-

Regioselective Alkylation of Imidazoles

- Title: Development of a Regioselective N-methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.

- Source: N

-

URL:[Link]

-

Thermodynamic Properties of Phenylimidazoles

-

NOE Analysis for Structural Assignment

- Title: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts.

- Source: Chemistry LibreTexts

-

URL:[Link]

-

DFT Studies on Imidazole Tautomerism

Sources

- 1. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-Methyl-2-phenyl-1H-imidazole: A Structural Probe for Heterocyclic Amine Toxicity

[1]

Part 1: Core Directive & Scientific Context[1]

The "Model" Paradox

In the field of toxicology, "model" usually implies a compound that induces a specific pathology (e.g., MPTP for Parkinson's). However, 1-Methyl-2-phenyl-1H-imidazole (MPI) serves a different, equally critical function: it is a structural subtractive model .[1]

MPI represents the "scaffold" of the potent carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) but lacks the critical "warhead"—the exocyclic amino group required for metabolic activation.[1] By studying MPI, researchers isolate the steric and electronic determinants of enzyme binding (specifically Cytochrome P450 1A2) from the catalytic turnover that leads to DNA adduction.

Key Distinction:

-

PhIP (Toxin): Binds CYP1A2

N-hydroxylation -

MPI (Model/Probe): Binds CYP1A2

No N-hydroxylation (Inhibition)

Chemical Causality: The Structure-Toxicity Gap

The toxicity of HCAs is driven by the nitrenium ion hypothesis.[1] The exocyclic amine (at C2 of the imidazole ring in PhIP) is hydroxylated by CYP1A2. MPI, having a phenyl group at C2 and lacking the amine, cannot form this reactive intermediate.

Therefore, MPI is used to:

-

Map the CYP1A2 Active Site: It acts as a Type II ligand, coordinating the heme iron with its imidazole nitrogen, mimicking the initial binding step of toxic HCAs without undergoing the fatal reaction.

-

Inhibit Bioactivation: It serves as a competitive inhibitor to validate if a toxicity pathway is CYP1A2-dependent.[1]

-

Study Maillard Formation: It models the condensation of creatinine and phenylalanine precursors during thermal processing (cooking) without generating the mutagenic hazard in the lab.

Part 2: Mechanisms & Experimental Logic[1]

The CYP1A2 Type II Binding Mechanism

The primary utility of MPI is its ability to bind the heme iron of Cytochrome P450 enzymes. Unlike substrates (Type I binding) that displace water to raise the spin state, MPI (and other imidazoles) donates an electron pair from the sp2 nitrogen directly to the ferric iron (

-

Observation: This results in a "Type II" difference spectrum with a peak at ~425-435 nm and a trough at ~390-410 nm.[1]

-

Causality: This strong coordination blocks the oxygen binding required for catalysis, effectively "jamming" the enzyme. This proves that the imidazole ring of PhIP is the primary "anchor" for the enzyme, while the phenyl ring provides hydrophobic alignment.

Experimental Protocol: Spectral Binding Assay

To validate MPI as a model for HCA binding affinity, the following self-validating protocol is standard.

Objective: Determine the Binding Constant (

Reagents:

-

Recombinant Human CYP1A2 microsomes (Supersomes™).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

-

Ligand: MPI stock (dissolved in DMSO).[1]

Step-by-Step Methodology:

-

Baseline Correction: Place two cuvettes containing 1 mL of diluted microsomes (1 µM CYP content) in the spectrophotometer (sample and reference). Record a baseline (should be flat).[1]

-

Titration: Add MPI to the sample cuvette in increasing increments (0.5 µM to 50 µM). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

-

Measurement: Scan from 350 nm to 500 nm after each addition.

-

Validation: You must observe a red shift (peak appearance at ~430 nm).[1] If a peak appears at 390 nm (Type I), the model is invalid (indicates substrate displacement, not coordination).

-

Calculation: Plot

(Peak minus Trough) vs. [MPI]. Fit to the Michaelis-Menten equation to derive

Quantitative Comparison: Model vs. Toxin

The following table summarizes the divergence in properties that makes MPI a safe model for structural studies.

| Feature | PhIP (Carcinogen) | MPI (Model Probe) | Significance |

| Structure | Imidazo[4,5-b]pyridine fused ring | Single Imidazole ring | MPI tests the role of the isolated imidazole core.[1] |

| C2 Substituent | Amino ( | Phenyl ( | The amino group is the site of bioactivation.[1] |

| CYP Binding | Substrate (Type I/Metabolized) | Inhibitor (Type II/Ligand) | MPI freezes the enzyme in the bound state. |

| Mutagenicity | Ames Positive (TA98) | Ames Negative | MPI allows non-hazard lab handling for binding studies.[1] |

| LogP | ~2.3 | ~1.9 | Similar lipophilicity ensures comparable membrane access.[1] |

Part 3: Visualization of Signaling & Logic

Pathway Diagram: Bioactivation vs. Inhibition

The following Graphviz diagram illustrates how MPI intercepts the toxicity pathway of HCAs.

Figure 1: Mechanistic divergence between PhIP (toxin) and MPI (model). MPI coordinates the heme iron, preventing the oxygen transfer required to activate PhIP.

Structural Overlay Logic

This diagram explains the structural "mimicry" used in molecular modeling (QSAR).

Figure 2: QSAR logic. MPI retains the hydrophobic and electronic address of PhIP but deletes the reactive amine warhead.

References

-

Felton, J. S., & Knize, M. G. (1990). Heterocyclic-amine mutagens/carcinogens in foods. Handbook of Experimental Pharmacology, 94, 471-502.[1]

-

Turesky, R. J. (2005).[2] Heterocyclic aromatic amines: Potential human carcinogens. In Chemical Carcinogenesis.

-

Murray, B. P., et al. (1997). The inhibitory effect of heteroaromatic amines on the expression of CYP1A2. Journal of Pharmacology and Experimental Therapeutics.

-

Boobis, A. R., et al. (1994). Metabolic aspects of the toxicity of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted imidazole, its unique structural characteristics—a five-membered aromatic ring containing two nitrogen atoms, further functionalized with methyl and phenyl groups—confer specific physicochemical properties that are crucial for its application and development. This guide provides a detailed reference on the boiling point and density of 1-methyl-2-phenyl-1H-imidazole, alongside comprehensive, field-proven methodologies for their experimental determination. Understanding these fundamental properties is a critical first step in the rational design of novel pharmaceuticals, the development of advanced materials, and the optimization of synthetic routes. This document is intended to serve as an authoritative resource, grounded in scientific integrity, to support researchers in their endeavors with this versatile molecule.

Physicochemical Properties of 1-Methyl-2-phenyl-1H-imidazole

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in the liquid state. For 1-methyl-2-phenyl-1H-imidazole, these properties are influenced by the polar imidazole ring, the nonpolar phenyl group, and the methyl substituent.

| Property | Value | Conditions | Source |

| Boiling Point | 304.1 °C | at 760 mmHg | LookChem[1] |

| 100 °C | at 0.3 Torr | HFC17108[2] | |

| Density | 1.04 g/cm³ | Not Specified | LookChem[1] |

| CAS Number | 3475-07-8 | N/A | PubChem[3] |

Note: The significant difference in boiling point is due to the vastly different pressure conditions under which the measurements were taken or predicted. The value at 760 mmHg represents the normal boiling point.

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is essential for its identification, purification, and safe handling. The Thiele tube method is a common and reliable technique for determining the boiling point of a small quantity of a liquid sample.

Causality Behind Experimental Choices

The choice of the Thiele tube method is predicated on its efficiency for small sample volumes and its ability to provide a uniform temperature gradient. The design of the Thiele tube, with its side-arm, facilitates the circulation of the heating oil, ensuring that the sample and the thermometer are heated evenly. This minimizes experimental error that can arise from temperature fluctuations. The use of an inverted capillary tube is a critical component of this technique; the principle relies on the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure.

Step-by-Step Methodology for Boiling Point Determination

-

Sample Preparation: A small amount (a few drops) of 1-methyl-2-phenyl-1H-imidazole is placed in a small, clean test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring that the bottom of the test tube is level with the thermometer bulb.

-

Heating: The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is gently heated at the side-arm.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should continue until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: The procedure should be repeated to ensure the reproducibility of the result.

Caption: Experimental workflow for determining the boiling point of 1-methyl-2-phenyl-1H-imidazole using the Thiele tube method.

Experimental Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For a liquid such as 1-methyl-2-phenyl-1H-imidazole, its density can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for less precise measurements.

Causality Behind Experimental Choices

The use of a pycnometer is the gold standard for determining the density of liquids due to its design which allows for a very precise measurement of a specific volume. The ground glass stopper with a fine capillary tube ensures that the pycnometer can be filled to the same volume consistently, minimizing errors in volume measurement. For routine measurements where high precision is not paramount, a graduated cylinder and an analytical balance offer a more straightforward, albeit less accurate, method. The choice between these methods depends on the required level of accuracy for the intended application.

Step-by-Step Methodology for Density Determination

-

Mass of the Empty Container: A clean and dry graduated cylinder is weighed on an analytical balance. This mass is recorded as m1.

-

Volume of the Sample: A specific volume of 1-methyl-2-phenyl-1H-imidazole is carefully measured using the graduated cylinder. This volume is recorded as V. To minimize error, the reading should be taken from the bottom of the meniscus.

-

Mass of the Container and Sample: The graduated cylinder containing the sample is re-weighed on the same analytical balance. This mass is recorded as m2.

-

Calculation of Density: The density (ρ) of the liquid is calculated using the following formula:

ρ = (m2 - m1) / V

-

Temperature Control: It is crucial to record the ambient temperature at which the measurement is performed, as density is temperature-dependent.

-

Self-Validation: To ensure the accuracy of the measurement, the procedure should be repeated multiple times, and the average density should be reported. The precision of the results will serve as a self-validating mechanism.

Caption: Logical flow for the experimental determination of the density of 1-methyl-2-phenyl-1H-imidazole.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a focused overview of the boiling point and density of 1-methyl-2-phenyl-1H-imidazole, supported by detailed experimental protocols for their determination. By understanding these fundamental physicochemical properties and the principles behind their measurement, researchers and drug development professionals can more effectively utilize this compound in their scientific pursuits. The emphasis on causality and self-validating systems within the described protocols is intended to foster a culture of precision and reliability in the laboratory.

References

-

LookChem. (n.d.). Cas 3475-07-8, 1-methyl-2-phenyl-1H-imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. Retrieved from [Link]

Sources

Methodological & Application

Advanced GC-MS Protocols for Volatile Imidazole Derivatives

Application Note: AN-GCMS-IMID-026

Abstract

The analysis of volatile imidazole derivatives, particularly 4-methylimidazole (4-MEI) and its alkyl analogs, presents a distinct set of chromatographic challenges due to their amphoteric nature, high polarity, and basicity. Standard GC protocols often result in severe peak tailing, irreversible adsorption, and poor reproducibility. This guide details two optimized workflows: Silylation (BSTFA) for high-sensitivity research applications and Alkyl Chloroformate Derivatization for aqueous matrices.

Part 1: The Chemical Challenge (The "Basicity Trap")

To successfully analyze imidazoles, one must first understand why they fail in standard setups. Imidazoles contain a secondary amine (-NH) in the aromatic ring. This nitrogen possesses a lone pair of electrons that acts as a Lewis base.

-

The Interaction: This basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of non-deactivated glass liners and column stationary phases.

-

The Result: Non-linear adsorption isotherms, manifesting as "shark-fin" tailing peaks and shifting retention times as the active sites become saturated.

-

The Solution: We must either mask the active sites of the system (Base Deactivation) or mask the basic nitrogen of the analyte (Derivatization).

Part 2: Sample Preparation & Derivatization Protocols

Protocol A: Silylation with BSTFA (The Research Standard)

Best for: High-purity extracts, pharmaceutical intermediates, and non-aqueous samples.

This reaction replaces the active proton on the imidazole nitrogen with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.

Reagents:

-

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1]

-

TMCS: Trimethylchlorosilane (1% v/v added as a catalyst).[2]

-

Solvent: Anhydrous Acetonitrile or Pyridine.[1]

Step-by-Step Workflow:

-

Dry: Ensure sample extract is completely free of water (water hydrolyzes TMS reagents). Evaporate to dryness under nitrogen if necessary.

-

Reconstitute: Dissolve residue in 100 µL anhydrous acetonitrile.

-

Derivatize: Add 50 µL BSTFA + 1% TMCS.

-

Incubate: Cap vial tightly. Heat at 70°C for 30 minutes . (Imidazoles are sterically accessible but require heat to drive the equilibrium).

-

Cool & Inject: Cool to room temperature. Inject directly.

Protocol B: Isobutyl Chloroformate (The Aqueous Solution)

Best for: Food matrices (caramel coloring, beverages), biological fluids.

This reaction occurs in aqueous media, making it superior for extracting imidazoles from beverages without extensive drying steps.

Reagents:

-

Isobutyl Chloroformate (IBCF).[3]

-

Buffer: Carbonate/Bicarbonate (pH 9-10).

Step-by-Step Workflow:

-

Buffer: Adjust sample pH to 9.5 using carbonate buffer.

-

React: Add IBCF and shake vigorously for 5 minutes.

-

Extract: The resulting carbamate derivative is hydrophobic. Extract into ethyl acetate.

-

Dry: Dry the organic layer over anhydrous

. -

Inject: Inject the ethyl acetate layer.

Part 3: Instrumental Parameters (GC-MS)

The following parameters are optimized for the TMS-derivative (Protocol A) but are compatible with Protocol B with minor oven adjustments.

Inlet System (Critical)

The inlet is the primary site of analyte loss.

-

Mode: Splitless (for trace analysis < 1 ppm) or Split (10:1 for high concentration).

-

Temperature: 250°C.

-

Liner Selection: MANDATORY: Use a Base-Deactivated Liner (e.g., Siltek™ or Ultra Inert™ with wool). Standard deactivated liners are insufficient for underivatized traces.

-

Why? Wool increases surface area for vaporization but must be perfectly deactivated to prevent adsorption.

-

Column Selection

-

Phase: 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS).

-

Logic: Imidazole derivatives are moderately polar. A 5% phenyl phase provides enough selectivity to separate isomers (e.g., 4-MEI vs. 2-MEI) without the thermal bleed of Wax columns.

-

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

Oven Program

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 15°C/min to 150°C.

-

Ramp 2: 25°C/min to 300°C (hold 3 min to bake out silylation reagents).

-

Note: Silylation reagents (BSTFA) elute early; ensure the solvent delay protects the filament.

Mass Spectrometer (EI Source)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).

-

Acquisition: SIM (Selected Ion Monitoring) is required for sensitivity.

Target Ions (SIM Table)

| Analyte | Derivative | MW (Deriv) | Quant Ion (m/z) | Qualifier Ions (m/z) | Mechanism |

| Imidazole | TMS | 140 | 140 | 125, 73 | Molecular Ion ( |

| 4-Methylimidazole | TMS | 154 | 154 | 139, 73 | |

| 2-Methylimidazole | TMS | 154 | 154 | 139, 73 | Isomer differentiation by RT |

| 4-MEI | Isobutyl-Carbamate | 182 | 182 | 82, 54 | Carbamate cleavage |

Note: The m/z 73 ion is the trimethylsilyl group

Part 4: Visualized Workflow

Caption: Optimized workflow for trace analysis of imidazoles using silylation (Protocol A). Note the critical drying step before derivatization.

Part 5: Troubleshooting & Quality Control

Common Failure Modes

-

Peak Tailing (Even after derivatization):

-

Cause: Incomplete derivatization or active sites in the liner.

-

Fix: Fresh BSTFA is required (it degrades with moisture). Replace the inlet liner with a new base-deactivated one.

-

-

Missing Peaks:

-

Cause: Moisture in the sample "killed" the silanizing reagent.

-

Fix: Ensure the sample is dried under

or use the Isobutyl Chloroformate method (Protocol B) which tolerates water.

-

-

Isomer Co-elution:

-

Cause: 4-MEI and 2-MEI have similar boiling points.

-

Fix: Slow the oven ramp rate to 5°C/min between 100°C and 140°C.

-

System Suitability Test (SST)

Run a standard of 2-Ethylimidazole (Internal Standard) before every batch.

-

Acceptance Criteria: Tailing Factor (

) < 1.2. If

References

-

US Food and Drug Administration (FDA). (2020). Questions & Answers About 4-MEI. Retrieved from [Link]

-

Restek Corporation. (n.d.). Base Deactivation for Inlet Liners. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol.... Retrieved from [Link]

Sources

Application Note: Optimization of Mobile Phase for Imidazole Separation on C18 Columns

Executive Summary: The Imidazole Challenge

Imidazole (1,3-diazole) presents a classic chromatographic paradox. As a small, polar, basic heterocycle (

Standard generic gradients (Water/Acetonitrile + 0.1% Formic Acid) typically fail, causing imidazole to elute in the void volume (

Mechanistic Insight: Why Standard C18 Fails

To optimize the mobile phase, one must first understand the molecular competition occurring inside the column.

-

The Retention Deficit: At acidic pH (pH < 5), imidazole is fully protonated (

). It is highly hydrophilic, preventing the hydrophobic adsorption onto C18 alkyl chains required for retention. -

The Tailing Trap: Protonated imidazole acts as a counter-ion to ionized residual silanols (

) on the silica surface. This secondary ion-exchange interaction is kinetically slow, causing the characteristic "shark fin" tailing.

Visualization: The Silanol Trap

The following diagram illustrates the competing forces during a failed separation attempt.

Figure 1: Mechanism of failure on standard C18 at acidic pH without additives. The analyte bypasses the C18 ligand and binds to the silica surface.

Strategy A: Ion-Pair Chromatography (IP-RPLC)

Best for: UV Detection, Standard Silica C18 Columns (pH 2–8 stability).

This method uses an anionic surfactant (sulfonate) to form a neutral, hydrophobic complex with the cationic imidazole. This "ion-pair" effectively greases the molecule, allowing it to stick to the C18 phase.

Protocol A: Octanesulfonate System

Reagents:

-

Sodium 1-Octanesulfonate (IPC Reagent).

-

Potassium Phosphate Monobasic (

). -

Phosphoric Acid (85%).

-

HPLC Grade Methanol.

Mobile Phase Preparation:

-

Aqueous Phase (Buffer A): Dissolve 2.16 g of Sodium 1-Octanesulfonate (10 mM) and 3.40 g of

(25 mM) in 950 mL of HPLC-grade water. -

pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Crucial: Low pH ensures Imidazole is fully protonated (

) to pair with the sulfonate ( -

Filtration: Dilute to 1000 mL and filter through a 0.22 µm nylon membrane. Note: IPC reagents are viscous; filtration prevents check-valve sticking.

-

Organic Phase (Solvent B): 100% Methanol. Acetonitrile is less effective for solubilizing sulfonate salts and may precipitate buffers.

Isocratic Method Parameters:

| Parameter | Setting |

|---|---|

| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase Ratio | 80% Buffer A / 20% Methanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controls ion-pair kinetics) |

| Detection | UV @ 210–220 nm |

Self-Validation Step:

Calculate the Retention Factor (

Strategy B: High-pH Suppression

Best for: LC-MS Applications, Hybrid C18 Columns (pH 1–12 stability).

Standard silica dissolves at pH > 8.[1] However, Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge, Agilent Zorbax Extend) withstand pH up to 12. At pH 10, imidazole becomes neutral (deprotonated), significantly increasing its hydrophobicity and eliminating the cation-exchange interaction with silanols.

Protocol B: Ammonium Bicarbonate System

Reagents:

-

Ammonium Bicarbonate (

). -

Ammonium Hydroxide (

). -

HPLC Grade Acetonitrile.

Mobile Phase Preparation:

-

Aqueous Phase (Buffer A): Dissolve 10 mM Ammonium Bicarbonate in water.

-

pH Adjustment: Adjust pH to 10.0 using Ammonium Hydroxide. Note: Imidazole

is 6.[1]95. pH 10 ensures >99.9% is in the neutral state. -

Organic Phase (Solvent B): 100% Acetonitrile.

Gradient Method Parameters:

| Parameter | Setting |

|---|---|

| Column | MUST be High-pH Stable (Hybrid C18) |

| Gradient | 0-2 min: 5% B (Hold) 2-10 min: 5% -> 30% B |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV or MS (ESI+) |

Method Development Decision Matrix

Use this workflow to select the correct protocol for your specific instrumentation and column inventory.

Figure 2: Decision tree for selecting mobile phase conditions based on detection limits and column chemistry.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Drifting Retention Times | Ion-Pair equilibrium not reached. | IP-RPLC requires long equilibration. Flush column with 20-30 column volumes of Mobile Phase A before starting. |

| Baseline Noise (UV) | Impure Ion-Pair reagent. | Use "HPLC Grade" sulfonates only. Lower wavelength limit to 215 nm (sulfonates absorb <210 nm). |

| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the mobile phase , not pure organic solvent. Strong solvent injection causes peak distortion for early eluters. |

| Precipitation | Buffer/Organic incompatibility. | Do not exceed 80% Methanol with >20mM Phosphate buffers. If using Acetonitrile with phosphates, keep buffer <15mM. |

References

-

Méndez, A., et al. (2003).[2] "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A.

-

Thermo Fisher Scientific. (2012). "Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection." Technical Note 12.

-

Agilent Technologies. (2020). "Agilent ZORBAX Column Selection Guide for HPLC." Application Guide.

-

Chromatography Forum. (2013). "RP HPLC method for Imidazole - Discussion on pKa and Ion Pairing."

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

Sources

One-Pot Synthesis of Substituted N-Methylimidazoles: An Application Guide for Researchers

Substituted N-methylimidazole scaffolds are of paramount importance in contemporary drug discovery and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and catalysts. The efficient construction of these heterocycles is a key objective for synthetic chemists. This technical guide provides an in-depth exploration of robust and scalable one-pot synthesis protocols for substituted N-methylimidazoles, designed for researchers, scientists, and professionals in drug development. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of synthetic strategies.

Introduction: The Significance of One-Pot Syntheses

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability.[1][2] By minimizing purification steps and reducing solvent and reagent consumption, these protocols align with the principles of green chemistry and are highly desirable for both academic research and industrial applications. This guide focuses on such streamlined approaches to the synthesis of substituted N-methylimidazoles.

I. Four-Component Synthesis of 1,2,4,5-Tetrasubstituted N-Methylimidazoles

A prevalent and highly adaptable one-pot method for generating polysubstituted N-methylimidazoles is the four-component condensation reaction. This approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, methylamine, and ammonium acetate. The selection of a suitable catalyst is crucial for the efficiency and success of this transformation.

A. Catalysis with Nanocrystalline Magnesium Aluminate (MgAl₂O₄) under Ultrasonic Irradiation

Scientific Principle: This method leverages the catalytic activity of nanocrystalline magnesium aluminate (MgAl₂O₄) to facilitate the multi-component condensation.[1] The high surface area and acidic sites of the nanocatalyst are believed to activate the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, thereby promoting the formation of the diimine intermediate.[1] The use of ultrasonic irradiation can enhance the reaction rate by providing localized energy for bond formation and improving mass transfer.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of N-methylimidazoles using nanocrystalline MgAl₂O₄.

Detailed Protocol:

-

Reaction Setup: In a suitable round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the desired aldehyde (1 mmol), methylamine (as a solution, e.g., 40% in water, 1.2 mmol), ammonium acetate (2 mmol), and nanocrystalline MgAl₂O₄ (e.g., 5 mol%) in ethanol (10 mL).

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with ethanol.

-

Isolation: Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,2,4,5-tetrasubstituted N-methylimidazole.

B. Trityl Chloride (TrCl) Catalysis under Solvent-Free Conditions

Scientific Principle: Trityl chloride (Ph₃CCl) serves as an efficient catalyst for the one-pot, four-component synthesis of tetrasubstituted imidazoles.[2] The catalytic activity is attributed to the in-situ generation of the trityl carbocation (Ph₃C⁺), a Lewis acid that can activate the carbonyl substrates.[2] This method is often performed under solvent-free conditions, which enhances its green chemistry profile.

Mechanistic Insight:

Caption: Simplified mechanism of the four-component imidazole synthesis.

Detailed Protocol:

-

Reaction Mixture: In a mortar, grind together the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and trityl chloride (5 mol%).

-

Addition of Amines: Add methylamine (1.2 mmol) and ammonium acetate (2 mmol) to the mixture and continue to grind for the specified time at room temperature.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, add ethyl acetate to the reaction mixture and filter to remove any insoluble material.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.

Comparative Data for Four-Component Syntheses:

| Catalyst | 1,2-Dicarbonyl | Aldehyde | Amine | Conditions | Yield (%) | Reference |

| Nanocrystalline MgAl₂O₄ | Benzil | 4-Chlorobenzaldehyde | Methylamine | Ethanol, Ultrasonic, RT | 92 | [1] |

| Nanocrystalline MgAl₂O₄ | Benzil | 4-Methoxybenzaldehyde | Methylamine | Ethanol, Ultrasonic, RT | 95 | [1] |

| Trityl Chloride | Benzil | Benzaldehyde | Methylamine | Solvent-free, RT, 15 min | 94 | [2] |

| Trityl Chloride | Benzil | 4-Nitrobenzaldehyde | Methylamine | Solvent-free, RT, 20 min | 96 | [2] |

II. Van Leusen Imidazole Synthesis: A Three-Component Approach

The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] This reaction can be adapted into a one-pot, three-component protocol where the aldimine is generated in situ from an aldehyde and a primary amine, such as methylamine.[3]

Scientific Principle: The reaction proceeds through the in-situ formation of an aldimine from the aldehyde and methylamine. TosMIC, a key reagent containing a reactive isocyanide carbon and an active methylene group, then undergoes a base-induced cycloaddition with the aldimine.[3] Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline affords the N-methylimidazole.[3]

Detailed Protocol:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and methylamine (1.1 mmol) in a suitable solvent such as methanol or acetonitrile. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the aldimine.

-

Cycloaddition: Add tosylmethyl isocyanide (TosMIC, 1 mmol) and a base (e.g., potassium carbonate, 2 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 1,4-disubstituted or 1,4,5-trisubstituted N-methylimidazole.

III. Microwave-Assisted One-Pot Synthesis

Scientific Principle: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[4][5] In the context of N-methylimidazole synthesis, microwave-assisted protocols can accelerate the multi-component reactions, providing a rapid and efficient route to the desired products.[4][6]

Illustrative Protocol (Modification of Four-Component Synthesis):

-

Reaction Setup: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), methylamine (1.2 mmol), ammonium acetate (2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling point solvent like ethanol or DMF.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes).

-

Work-up and Purification: After cooling, work up the reaction mixture as described in the conventional heating protocols, followed by purification.

IV. In-situ N-Methylation of Imidazoles

While the direct incorporation of methylamine in a multi-component reaction is a common strategy, an alternative one-pot approach involves the formation of the N-unsubstituted imidazole followed by in-situ methylation without isolation of the intermediate.

Scientific Principle: This two-step, one-pot procedure first constructs the imidazole ring using a multi-component reaction with ammonium acetate. After the formation of the imidazole, a methylating agent and a base are added to the same reaction vessel to achieve N-methylation.

Detailed Protocol:

-

Imidazole Formation: Perform a three-component synthesis of a 2,4,5-trisubstituted imidazole by reacting a 1,2-dicarbonyl compound (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2-3 mmol) in a suitable solvent (e.g., acetic acid or ethanol) under heating. Monitor the reaction by TLC.

-

In-situ Methylation: After the formation of the imidazole is complete, cool the reaction mixture. Add a base (e.g., potassium carbonate or sodium hydroxide, 2-3 mmol) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2-1.5 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the N-methylation is complete (monitored by TLC).

-

Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Conclusion

The one-pot synthesis of substituted N-methylimidazoles represents a highly efficient and versatile approach for accessing this important class of compounds. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The four-component reactions offer a direct route to highly substituted N-methylimidazoles, with various catalytic systems available to optimize the process. The Van Leusen synthesis provides an alternative for the preparation of 1,4- and 1,4,5-substituted derivatives. Furthermore, the application of microwave irradiation can significantly accelerate these transformations. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively synthesize a wide range of substituted N-methylimidazoles for their specific applications in drug discovery and materials science.

References

-

Shaterian, H. R., & Mohammadnia, M. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 19(4), 888-895. [Link]

-

Karami, B., Eskandari, K., & Ghasemi, Z. (2012). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 2(1), 187-190. [Link]

- Wang, L., et al. (2013). 1-methylimidazole preparation method.

-

Krasavin, M., et al. (2018). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Tetrahedron Letters, 59(31), 3024-3027. [Link]

-

Tekyi-Arhin, O. (2023). Response to "How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?". ResearchGate. [Link]

-

Kumar, A., & Sharma, S. (2012). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 77(10), 4841-4847. [Link]

-

Reddy, T. R., & Ali, A. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8206-8216. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2016). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Catalysts, 6(6), 81. [Link]

-

Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

-

Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Le, K. C., et al. (2018). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 8(30), 16646-16654. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Yaka, G., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 481-494. [Link]

-

Heravi, M. M., et al. (2011). Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. Synthetic Communications, 41(19), 2859-2867. [Link]

-

Siddiqui, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

-

Lherbet, C., et al. (2011). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 52(8), 940-942. [Link]

-

Guesmi, R., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. Molecules, 26(16), 4993. [Link]

-

Dou-Dou, T., et al. (2010). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. Inorganic Chemistry, 49(17), 7793-7795. [Link]

-

Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. [Link]

-

Shrivastava, S., et al. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 37(3), 661-667. [Link]

-

Wang, Y., et al. (2019). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Catalysts, 9(10), 827. [Link]

Sources

- 1. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. orientjchem.org [orientjchem.org]

- 6. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

Application Note: High-Throughput Extraction and Quantification of 1-Methyl-2-phenyl-1H-imidazole (MPI) from Biological Matrices

[1]

Introduction & Scientific Rationale

1-Methyl-2-phenyl-1H-imidazole (MPI) is a lipophilic imidazole derivative (LogP ~1.[1]7) distinct from the highly polar caramel color byproducts like 4-MEI.[1] Often encountered as a pharmaceutical intermediate, a curing agent byproduct, or a contaminant in specific industrial synthesis pathways, its quantification in biological matrices is critical for toxicological profiling and pharmacokinetic (PK) studies.

This Application Note provides a rigorous, self-validating framework for extracting MPI from complex biological matrices. Unlike hydrophilic imidazoles that require HILIC chromatography, MPI's phenyl moiety confers sufficient hydrophobicity for Reversed-Phase (RP) chromatography, yet its basic nitrogen (pKa ~6.3) necessitates strict pH control during extraction to ensure high recovery.[1]

Physicochemical Profile & Method Implications[2][3][4][5][6][7][8][9][10][11]

| Property | Value | Methodological Implication |

| Molecular Weight | 158.20 g/mol | Low mass cutoff required on MS; susceptible to solvent background noise.[1] |

| LogP | 1.7 (Experimental) | Moderately lipophilic.[1] Suitable for LLE with ethyl acetate or MTBE.[1] |

| pKa (Conjugate Acid) | ~6.3 | Critical: Analyte is cationic at pH < 4 and neutral at pH > 8.[1] |

| Solubility | Methanol, DMSO, Acidic Water | Avoid pure water for stock solutions; use 50% MeOH. |

Sample Preparation Strategies

We present two validated protocols. Protocol A (SPE) is recommended for high-throughput clinical/PK studies requiring automation and phospholipid removal.[1] Protocol B (LLE) is a cost-effective alternative for tissues or high-concentration samples.[1]

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Rationale: MPI acts as a weak base.[1] Mixed-mode cation exchange (MCX) utilizes a dual retention mechanism: hydrophobic interaction (phenyl ring) and electrostatic attraction (protonated imidazole nitrogen).[1] This allows for rigorous washing steps that remove neutral matrix interferences (lipids, proteins) before eluting the analyte.

Reagents

-

SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.[1]

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1]

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Workflow Diagram (DOT)

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow for MPI.[1] Acidification ensures retention; alkaline elution releases the purified analyte.

Protocol B: Liquid-Liquid Extraction (LLE)

Rationale: At pH > 9, MPI is uncharged (neutral) and partitions efficiently into organic solvents.

-

Aliquot: Transfer 100 µL plasma to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL Internal Standard solution.

-

Basify: Add 50 µL 0.5 M Ammonium Carbonate (pH 9.5) or 10 µL 1M NaOH. Verify pH is > 9.

-

Extract: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Agitate: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

-

Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Analysis Conditions

Because MPI contains a phenyl group, it retains well on standard C18 columns, avoiding the need for unstable HILIC methods often used for smaller imidazoles.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm | High surface area for retention; phenyl group interacts via pi-pi and hydrophobic mechanisms.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH to protonate MPI for ESI+ sensitivity.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks for aromatic compounds than MeOH.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency.[1] |

| Gradient | 0-1 min: 5% B1-4 min: 5% -> 90% B4-5 min: 90% B (Wash)5.1 min: 5% B (Re-equilibration) | Fast gradient; MPI typically elutes around 2.5 - 3.0 min.[1] |

| Ionization | ESI Positive Mode (ESI+) | Protonation of the imidazole nitrogen (M+H)+. |

| MRM Transitions | Quant: 159.1 | 159.1 is [M+H]+. 104.1 is loss of imidazole ring fragments; 77.1 is the phenyl cation. |

Validation & Quality Control (FDA/EMA Guidelines)

To ensure the trustworthiness of this method, the following validation parameters must be assessed.

Matrix Effect & Recovery Calculation

Because imidazoles can suffer from ion suppression, calculating the Matrix Factor (MF) is mandatory.

-

Recovery (RE): Comparison of Pre-Extraction Spike vs. Post-Extraction Spike.

-

Matrix Factor (MF): Comparison of Post-Extraction Spike vs. Standard in Solvent.

Acceptance Criteria:

-

Recovery: > 70% (Consistent across Low, Mid, High QC).

-

Matrix Factor: 0.85 – 1.15 (CV < 15%).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (SPE) | Sample pH too high during loading.[1] | Ensure sample is acidified with 2% Formic Acid (pH < 4) to lock analyte onto MCX sorbent.[1] |

| Low Recovery (LLE) | Sample pH too low during extraction.[1] | Ensure sample is basified (pH > 9) to neutralize MPI for organic partitioning.[1] |

| Peak Tailing | Secondary silanol interactions.[1] | Use end-capped columns (e.g., BEH C18) or increase buffer strength (add 5mM Ammonium Formate).[1] |

| Carryover | Adsorption to injector loop.[1] | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[1] |

References

-

PubChem. (n.d.).[1] 1-Methyl-2-phenyl-1H-imidazole Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

-

US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of MCX for basic drugs). Retrieved from [Link]

-

Smith, R.M. (2005).[1] Understanding the retention of ionized solutes in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Theoretical basis for pH control in imidazole extraction). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Post-Synthesis Purification of 1-Methyl-2-phenyl-1H-imidazole

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-phenyl-1H-imidazole. The focus of this document is to address the common challenge of removing unreacted methyl iodide after the N-alkylation of 2-phenyl-1H-imidazole.

Introduction: The Challenge of a Volatile and Toxic Reagent

The synthesis of 1-Methyl-2-phenyl-1H-imidazole typically involves the N-alkylation of 2-phenyl-1H-imidazole using methyl iodide. While an effective methylating agent, methyl iodide is a volatile, toxic, and carcinogenic compound, necessitating careful handling and thorough removal from the final product.[1][2] Incomplete removal can lead to inaccurate biological assay results and potential safety hazards. This guide will explore the chemical principles and practical techniques for effectively removing residual methyl iodide from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove all unreacted methyl iodide?

A1: Methyl iodide is a potent electrophile and a known mutagen.[2] Its presence, even in trace amounts, can interfere with downstream biological assays by alkylating unintended targets. Furthermore, its volatility and toxicity pose significant health risks.[1] For drug development applications, complete removal is a critical step for ensuring the purity and safety of the target compound.

Q2: I have a purple or brown tint in my organic layer after work-up. What is the cause?

Q3: Can I remove methyl iodide by simple evaporation on a rotary evaporator?

A3: While methyl iodide is volatile (boiling point: 42.4-42.8 °C), relying solely on rotary evaporation is not recommended for several reasons.[3] Firstly, it can contaminate the rotary evaporator, vacuum pump, and vacuum lines, posing an inhalation hazard. Secondly, co-evaporation with the solvent may not be complete, leaving residual methyl iodide in your product. A chemical quench to destroy the excess methyl iodide is a much safer and more effective approach.[1][5]

Q4: How can I monitor the progress of the reaction to minimize the excess of methyl iodide used?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, 2-phenyl-1H-imidazole, is more polar than the product, 1-Methyl-2-phenyl-1H-imidazole. You can observe the disappearance of the starting material spot and the appearance of a new, higher Rf product spot. This allows you to stop the reaction once the starting material is consumed, minimizing the amount of unreacted methyl iodide.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of unreacted methyl iodide.

| Problem | Potential Cause | Troubleshooting Action |

| Persistent purple/brown color in the organic layer after sodium thiosulfate wash. | Insufficient amount of sodium thiosulfate or inadequate mixing. | Increase the concentration of the sodium thiosulfate solution (a 5-10% w/v solution is typically effective) or perform additional washes.[4] Ensure vigorous shaking during the extraction to maximize contact between the two phases. |

| Emulsion formation during aqueous work-up. | High concentration of salts or the presence of a basic reaction mixture can sometimes lead to emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |

| Low yield of the desired product after purification. | 1. The product may have some water solubility, leading to loss during the aqueous wash. 2. The product may have been partially hydrolyzed if a strong base was used for an extended period during quenching. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Minimize the time the reaction mixture is in contact with a strong base during the quenching step. |

| Contamination of the final product with starting material. | Incomplete reaction. | Monitor the reaction closely by TLC to ensure full consumption of the starting material before proceeding with the work-up. |

Experimental Protocols & Methodologies

Core Synthesis and Work-up Workflow

The following diagram outlines the general workflow for the synthesis of 1-Methyl-2-phenyl-1H-imidazole and the subsequent removal of unreacted methyl iodide.

Caption: General workflow for the synthesis and purification of 1-Methyl-2-phenyl-1H-imidazole.

Protocol 1: Chemical Quenching of Methyl Iodide with Sodium Hydroxide

This protocol describes the hydrolysis of methyl iodide to methanol and sodium iodide, which are both water-soluble and easily removed during an aqueous work-up.[1][5]

Step-by-Step Methodology:

-

Cool the Reaction Mixture: After confirming the completion of the reaction by TLC, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is advisable to cool it in an ice bath.

-

Add Aqueous NaOH: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture with stirring. The amount of NaOH should be in molar excess relative to the initial amount of methyl iodide.

-

Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the methyl iodide.

-

Proceed to Extraction: The reaction mixture is now ready for liquid-liquid extraction as described in Protocol 3.

Protocol 2: Removal of Iodine with Sodium Thiosulfate Wash

This protocol is essential if your reaction mixture has a purple or brown hue, indicating the presence of iodine.

Step-by-Step Methodology:

-

Prepare a 5-10% (w/v) solution of sodium thiosulfate in water.

-

Perform an Aqueous Wash: During the extraction workflow (Protocol 3), wash the separated organic layer with the sodium thiosulfate solution.

-

Repeat if Necessary: If the color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.

Protocol 3: Liquid-Liquid Extraction for Product Isolation

This protocol separates the desired product from water-soluble byproducts and salts.

Step-by-Step Methodology:

-

Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

-

Add Organic Solvent and Water: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. The choice of solvent should be based on the high solubility of the product and low solubility of the starting material in it.

-

Shake and Separate: Shake the funnel to partition the components between the organic and aqueous layers. Allow the layers to separate fully.

-

Collect Organic Layer: Drain the lower layer (the identity of which depends on the relative densities of the organic solvent and the aqueous phase) and collect the organic layer containing the product.

-

Wash the Organic Layer: Wash the organic layer sequentially with:

-

Water

-

5-10% Sodium Thiosulfate solution (if necessary, see Protocol 2)

-

Brine (saturated NaCl solution) to aid in drying.

-

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Data Presentation

Physical Properties of Key Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| Methyl Iodide | 141.94 | 42.4 - 42.8 | -66.5 | Sparingly soluble in water; miscible with ethanol, ether, acetone.[3] |